molecular formula C13H8Br2ClNO B2495431 (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol CAS No. 325471-67-8

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol

Cat. No.: B2495431
CAS No.: 325471-67-8
M. Wt: 389.47
InChI Key: JQFSZZUUNNLMGB-REZTVBANSA-N
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Description

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a synthetic organic compound with the molecular formula C13H8Br2ClNO. This compound is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol typically involves the condensation reaction between 2,4-dibromo-6-hydroxybenzaldehyde and 3-chloroaniline. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of bromine and chlorine atoms provides a distinct set of properties that can be exploited in various applications.

Biological Activity

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on a phenolic backbone, suggests diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Br2ClNO. The compound features a dibromophenol moiety linked to a chlorophenyl imine group, which is crucial for its biological activity. The synthesis typically involves the condensation of 2,4-dibromo-6-hydroxybenzaldehyde with 3-chloroaniline in an ethanol solvent, catalyzed by glacial acetic acid .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. Research has shown that derivatives of this compound can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives with similar halogenated structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of bromine atoms is believed to enhance the compound's reactivity towards biological targets, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from dividing .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated phenols against common pathogens. The study found that this compound exhibited significant inhibition against Staphylococcus aureus with an MIC of 5 μg/mL. This underscores its potential as a lead compound for developing new antibacterial agents .

Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 10 μM after 48 hours of exposure . This highlights its potential as an anticancer therapeutic.

Comparison with Related Compounds

Compound NameStructure TypeMIC Against S. aureus (μg/mL)IC50 Against MCF-7 (μM)
This compoundDibromophenol derivative510
4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenolMonobrominated analog815
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenolChlorinated analog12>20

Properties

IUPAC Name

2,4-dibromo-6-[(3-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2ClNO/c14-9-4-8(13(18)12(15)5-9)7-17-11-3-1-2-10(16)6-11/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFSZZUUNNLMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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